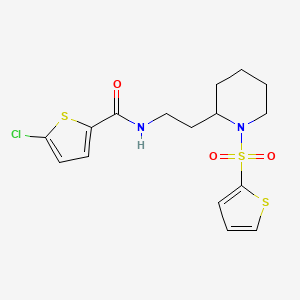

5-chloro-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H19ClN2O3S3 and its molecular weight is 418.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Allosteric Modulation of CB1 Receptor

Research has identified indole-2-carboxamides with structural elements similar to the compound of interest as potent allosteric modulators of the cannabinoid type 1 receptor (CB1). Modifications at specific positions of the molecule, such as the C3 and C5 positions, significantly impact binding affinity and cooperativity, indicating potential therapeutic applications in targeting the CB1 receptor for various neurological conditions (Khurana et al., 2014).

Antimicrobial Activity

Compounds featuring thiophene moieties have demonstrated notable antimicrobial properties. For instance, derivatives of thiophene carboxylate have shown significant antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents from thiophene-based structures (Faty et al., 2010).

Antitubercular Agents

A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were designed, synthesized, and evaluated for their antitubercular activity. These compounds displayed promising antitubercular agents with low cytotoxicity profiles, highlighting the potential for thiophene derivatives in tuberculosis treatment strategies (Marvadi et al., 2020).

Alzheimer’s Disease Drug Candidates

New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate potential drug candidates for Alzheimer’s disease. This research underscores the application of piperidine and oxadiazole derivatives in developing therapeutics for neurodegenerative diseases (Rehman et al., 2018).

Anticancer Agents

The development of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids has been explored for their potential as anticancer agents. This research highlights the synthesis of these compounds and their evaluation, revealing some derivatives as strong anticancer agents, which suggests the importance of piperidine and oxadiazole moieties in cancer treatment (Rehman et al., 2018).

Direcciones Futuras

Thiophene and its substituted derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Mecanismo De Acción

Target of Action

It belongs to the class of organic compounds known as benzamides . Benzamides are known to interact with a variety of biological targets, including enzymes and receptors, and play a role in numerous biological processes.

Mode of Action

Based on its structural similarity to other benzamides , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

Benzamides, to which this compound belongs, are known to be involved in a variety of biochemical pathways .

Result of Action

Benzamides, a class of compounds to which this compound belongs, have been reported to exhibit a wide range of biological activities .

Propiedades

IUPAC Name |

5-chloro-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S3/c17-14-7-6-13(24-14)16(20)18-9-8-12-4-1-2-10-19(12)25(21,22)15-5-3-11-23-15/h3,5-7,11-12H,1-2,4,8-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQJXYAUBLSURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2537536.png)

![N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2537538.png)

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)

![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)

![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)

![N-(2,5-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2537556.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)

![2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2537559.png)